N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group and an N-(4-acetylphenyl)acetamide side chain. Its structure combines a heterocyclic oxazole ring, a sulfanyl linker, and an acetylphenyl moiety, making it a candidate for diverse biological applications, including antimicrobial and enzyme inhibition activities. The compound’s synthesis typically involves S-alkylation of thione precursors with chloroacetamide derivatives, followed by characterization via IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-12(23)13-5-7-16(8-6-13)22-18(24)11-26-19-21-10-17(25-19)14-3-2-4-15(20)9-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDHWTNZMSUUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual components. The acetylphenyl group can be introduced through acetylation reactions, while the chlorophenyl group can be incorporated via halogenation. The oxazole ring is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfanyl acetamide derivatives. Below is a detailed comparison based on substituent variations, synthesis yields, spectral data, and bioactivity.
Structural Analogues with Oxadiazole/Oxazole Cores
Analogues with Triazole or Benzothiazole Cores
Structural and Electronic Considerations
- Core Heterocycle: 1,3-Oxazole (target) vs. Triazole-containing analogues (–16) show bulkier structures, favoring receptor agonism over enzyme inhibition .
Substituent Effects :
- 3-Chlorophenyl (target) vs. 4-chlorophenyl (): The meta-chloro position may reduce steric hindrance compared to para-substituted analogues, improving target binding .
- Acetylphenyl group: Common in antimicrobial derivatives (); the acetyl moiety may act as a hydrogen-bond acceptor, stabilizing ligand-receptor interactions .
Biological Activity
N-(4-acetylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H15ClN2O3S
- CAS Number : 1021264-48-1
Structural Characteristics
The compound features:
- An acetylphenyl group
- A chlorophenyl moiety
- A 1,3-oxazole ring
- A thioether linkage
These structural components are crucial for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted phenyl derivatives suggest that halogenated groups enhance antimicrobial efficacy against various pathogens.
Case Study: Antimicrobial Testing
A study characterized several N-substituted phenyl derivatives, including chloroacetamides, against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Results showed that compounds with halogen substitutions were particularly effective against Gram-positive bacteria and MRSA due to their lipophilicity, which facilitates membrane penetration .
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have shown promise. For example, derivatives containing oxazole rings have been noted for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
A related study highlighted that compounds targeting amyloid beta exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to interfere with critical cellular pathways involved in tumor growth .
The proposed mechanisms of action for this compound include:
- Cell Membrane Disruption : The lipophilic nature allows the compound to disrupt bacterial membranes.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Comparative Biological Activity Table
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| This compound | S. aureus | TBD | Cell membrane disruption |
| Related Chloroacetamides | E. coli | TBD | Enzyme inhibition |
| Oxazole derivatives | Cancer cells | TBD | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
